molecular formula C5H8O3 B13884748 3-Hydroxy-2-oxopentanal

3-Hydroxy-2-oxopentanal

Cat. No.: B13884748
M. Wt: 116.11 g/mol
InChI Key: DGAOCHBNQCRVTI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxopentanal is an organic compound with the molecular formula C5H8O3 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of acetoacetate in the presence of a suitable oxidant. The reaction typically takes place in a solvent, and the product is obtained after a series of condensation and hydrolysis reactions .

Industrial Production Methods

The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is designed to be efficient, cost-effective, and environmentally friendly, with a focus on high conversion rates and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-oxopentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxopentanal involves its reactivity with various molecular targets. The hydroxyl and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

3-hydroxy-2-oxopentanal

InChI

InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h3-4,7H,2H2,1H3

InChI Key

DGAOCHBNQCRVTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C=O)O

Origin of Product

United States

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